Roxindole hydrochloride

Übersicht

Beschreibung

EMD 38362, auch bekannt als Roxindolhydrochlorid, ist eine Verbindung, die als potenter Agonist an Dopamin-Autorezeptoren wirkt. Es weist eine hohe Affinität für den D2-ähnlichen Subtyp im niedrigen Nanomolarbereich auf.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von EMD 38362 umfasst die Herstellung von Indolylbutylamin-Derivaten. Das Verfahren umfasst typischerweise die folgenden Schritte:

Bildung des Indolrings: Der Indolring wird durch eine Fischer-Indolsynthese gebildet.

Alkylierung: Das Indol-Derivat wird anschließend alkyliert, um die Butylamin-Seitenkette einzuführen.

Hydrochlorid-Bildung: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes, um die Stabilität und Löslichkeit der Verbindung zu verbessern.

Industrielle Produktionsmethoden

Die industrielle Produktion von EMD 38362 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig fortschrittliche Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese eingesetzt werden, um Konsistenz und Effizienz zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EMD 38362 involves the preparation of indolylbutylamine derivatives. The process typically includes the following steps:

Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis reaction.

Alkylation: The indole derivative is then alkylated to introduce the butylamine side chain.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of EMD 38362 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Succinic Anhydride Route

A key method described in PubMed involves the reaction of 5-methoxyindolylmagnesium bromide with succinic anhydride . This step bypasses the traditional Fischer indole synthesis, streamlining the process:

-

Reagents : Succinic anhydride, 5-methoxyindolylmagnesium bromide.

-

Conditions : Grignard reaction conditions.

-

Outcome : Direct formation of the indolylbutyric acid derivative, which is then converted to roxindole via further steps.

Gamma-Butyrolactone Reaction

Another method employs gamma-butyrolactone and 5-methoxyindole under phase-transfer catalysis:

-

Reagents : Gamma-butyrolactone, 5-methoxyindole, phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Conditions : Mild heating, aqueous-alcoholic medium.

-

Outcome : Formation of an indolylbutyric acid intermediate, which is subsequently functionalized to roxindole.

Formation of Roxindole Hydrochloride

The hydrochloride salt is formed by protonating the hydroxyl group of roxindole:

This step introduces the chloride counterion, enhancing solubility and stability .

Succinic Anhydride Route

text5-methoxyindolylmagnesium bromide → (addition with succinic anhydride) → Intermediate → Roxindole

Gamma-Butyrolactone Route

text5-methoxyindole + gamma-butyrolactone → (phase-transfer catalysis) → Intermediate → Roxindole

Mechanistic Insights

The synthesis leverages Grignard addition and phase-transfer catalysis , enabling efficient carbon-carbon bond formation. For example, in the succinic anhydride route, the indole’s nucleophilic magnesium bromide reacts with the electrophilic carbonyl of succinic anhydride, forming a key intermediate .

Chemical Stability and Purity

Analytical Data

| Property | Value/Determination Method |

|---|---|

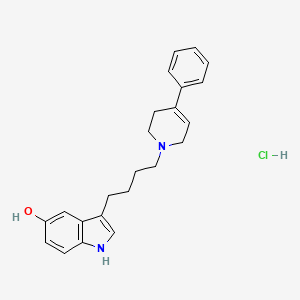

| IUPAC Name | 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol hydrochloride |

| SMILES | Cl.O=C(C=C4)=CC1=C4NC=C1CCCCN2CCC(C3=CC=CC=C3)=CC2.Cl |

| InChIKey | ZCEPVNSWLLJECX-UHFFFAOYSA-N |

Biological Relevance

While the focus is on chemical reactions, this compound’s biological activity (e.g., dopamine D₂ autoreceptor agonism, serotonin 5-HT₁A receptor affinity) underscores its therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Roxindole hydrochloride is characterized as a dopamine D2 autoreceptor agonist with significant serotonergic activity . It primarily interacts with several neurotransmitter systems, which underpins its potential therapeutic applications:

- Dopamine Receptors : High affinity for D2-like receptors (D2, D3, D4).

- Serotonin Receptors : Notably interacts with 5-HT1A and exhibits 5-HT uptake inhibition.

This dual action allows Roxindole to modulate both dopaminergic and serotonergic pathways, making it a candidate for treating various psychiatric conditions, including depression and anxiety disorders .

Therapeutic Applications

This compound has been investigated for several clinical applications:

- Major Depressive Disorder (MDD) : Clinical trials have shown that Roxindole can lead to rapid antidepressant effects. In one study involving 12 patients with MDD, 67% experienced significant reductions in depression scores within two weeks of treatment .

- Anxiety Disorders : Its anxiolytic properties have been noted, attributed to its serotonergic effects which help in mood regulation .

- Schizophrenia : Although initially developed for this condition, its efficacy was found to be modest. However, it showed some benefits in patients with predominantly negative symptoms of schizophrenia .

- Parkinson's Disease and Prolactinoma : Due to its dopaminergic activity, Roxindole has been explored as a treatment option for Parkinson's disease and prolactinoma, although further research is needed to establish its effectiveness in these areas .

Case Studies

Several clinical studies have highlighted the efficacy of Roxindole in treating psychiatric conditions:

- Depression Study :

- Schizophrenia Study :

Wirkmechanismus

EMD 38362 exerts its effects by acting as an agonist at dopamine autoreceptors. It binds to the D2-like subtype of dopamine receptors, leading to the inhibition of dopamine release. This mechanism is particularly useful in conditions where dopamine regulation is disrupted, such as schizophrenia. The compound also has affinity for serotonin receptors, contributing to its antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BHT 920: Ein weiterer Dopaminagonist mit ähnlicher präsynaptischer Aktivität.

Apomorphin: Ein bekannter Dopaminagonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

3-PPP: Eine Verbindung mit sowohl präsynaptischer als auch postsynaptischer Aktivität an Dopaminrezeptoren.

Einzigartigkeit von EMD 38362

EMD 38362 ist einzigartig aufgrund seiner hohen Selektivität und Potenz an Dopamin-Autorezeptoren. Im Gegensatz zu einigen anderen Dopaminagonisten hat es eine minimale postsynaptische Aktivität, was es besonders nützlich macht, um die präsynaptische Dopaminregulation ohne signifikante Nebenwirkungen zu zielen .

Biologische Aktivität

Roxindole hydrochloride, also known as EMD-49980, is a compound that exhibits significant dopaminergic and serotonergic activity. Originally developed for the treatment of schizophrenia, it has shown potential in treating other conditions such as major depressive disorder, Parkinson's disease, and prolactinoma. This article delves into the biological activities of this compound, highlighting its pharmacological profile, clinical findings, and relevant research studies.

Pharmacological Profile

Roxindole functions primarily as a dopamine D2 autoreceptor agonist , with additional affinities for D3, D4, and 5-HT1 receptors. The compound inhibits serotonin (5-HT) uptake and acts as an agonist at 5-HT1A receptors. Its pharmacological properties can be summarized in the following table:

| Receptor | Affinity (pKi) |

|---|---|

| D2 | 8.55 |

| D3 | 8.93 |

| D4 | 8.23 |

| 5-HT1A | 9.42 |

| 5-HT1B | 6.00 |

| 5-HT1D | 7.05 |

Roxindole's bioavailability is approximately 5% , attributed to extensive first-pass metabolism. However, it effectively crosses the blood-brain barrier, with brain concentrations significantly exceeding plasma levels during distribution studies .

Antidepressant Effects

Roxindole has demonstrated rapid antidepressant effects in clinical settings. In an open-label trial involving patients with major depressive episodes, 12 individuals received a daily dose of 15 mg for four weeks. The results indicated that 66% of participants experienced a reduction of at least 50% in their Hamilton Depression Rating Scale (HAMD-17) scores within two weeks . Notably, four patients achieved near-complete remission within the first week.

Antipsychotic Activity

While initially aimed at treating schizophrenia, Roxindole's efficacy as an antipsychotic was modest. In trials with schizophrenic patients exhibiting predominantly negative symptoms, a significant reduction (about 20% ) in total scores on the Scale for the Assessment of Negative Symptoms was observed . However, no notable effects were recorded in patients with predominantly positive symptoms.

Roxindole's biological activity is attributed to its complex interaction with various neurotransmitter systems:

- Dopamine System : As a selective agonist of presynaptic dopamine receptors, Roxindole modulates dopaminergic transmission without inducing typical side effects associated with other antipsychotics .

- Serotonin System : The compound exhibits both inhibitory effects on serotonin uptake and agonistic actions at serotonin receptors, contributing to its antidepressant properties .

Case Studies

Several case studies have highlighted Roxindole's potential in treating mood disorders:

- Case Study on Depression : A study involving eight patients showed significant improvement in depressive symptoms after two weeks of treatment with Roxindole, emphasizing its rapid onset of action .

- Schizophrenia Treatment : In a trial involving twenty patients with schizophrenia, those with negative symptoms showed moderate improvement when treated with Roxindole compared to traditional antipsychotics .

Eigenschaften

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEPVNSWLLJECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042605 | |

| Record name | Roxindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108050-82-4 | |

| Record name | Roxindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXINDOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS63HO5457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.